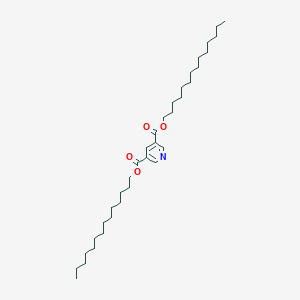
Ditetradecyl pyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditetradecyl pyridine-3,5-dicarboxylate is a chemical compound derived from pyridine-3,5-dicarboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridine ring substituted at the 3 and 5 positions with carboxylate groups, each esterified with tetradecyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecyl pyridine-3,5-dicarboxylate typically involves the esterification of pyridine-3,5-dicarboxylic acid with tetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ditetradecyl pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Pyridine-3,5-dicarboxylic acid derivatives.
Reduction: Pyridine-3,5-dimethanol derivatives.
Substitution: Various substituted pyridine-3,5-dicarboxylate esters.
Wissenschaftliche Forschungsanwendungen
Ditetradecyl pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) for catalysis and energy storage.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of ditetradecyl pyridine-3,5-dicarboxylate involves its interaction with metal ions and biological molecules. The pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis and drug delivery. The ester groups can undergo hydrolysis in biological systems, releasing the active pyridine-3,5-dicarboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3,5-dicarboxylic acid: The parent compound, used in similar applications but lacks the hydrophobic tetradecyl groups.
Diethyl pyridine-3,5-dicarboxylate: A smaller ester derivative with different solubility and reactivity properties.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with amide groups, used in supramolecular chemistry.
Uniqueness
Ditetradecyl pyridine-3,5-dicarboxylate is unique due to its long hydrophobic alkyl chains, which enhance its solubility in non-polar solvents and its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and surface coatings.
Eigenschaften
CAS-Nummer |
648880-78-8 |
|---|---|
Molekularformel |
C35H61NO4 |
Molekulargewicht |
559.9 g/mol |
IUPAC-Name |
ditetradecyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C35H61NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-34(37)32-29-33(31-36-30-32)35(38)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3 |
InChI-Schlüssel |
OGYSOKSYENAKII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


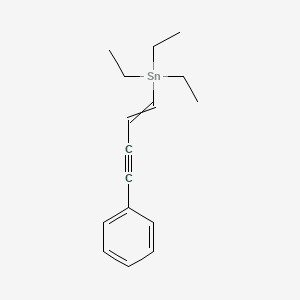


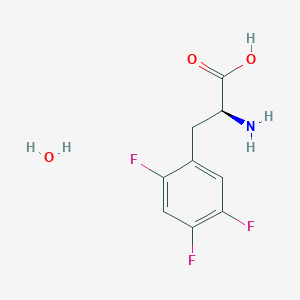
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
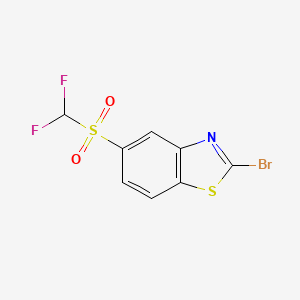
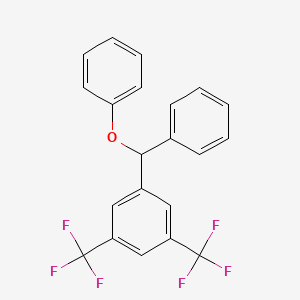
![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)
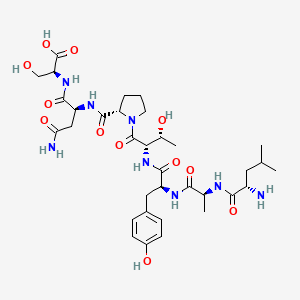
![Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B15167476.png)
![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
